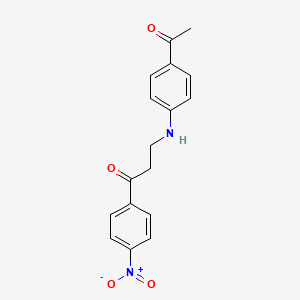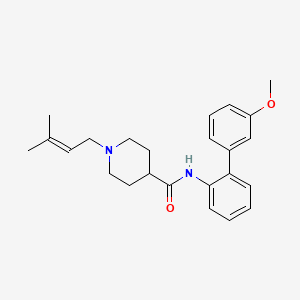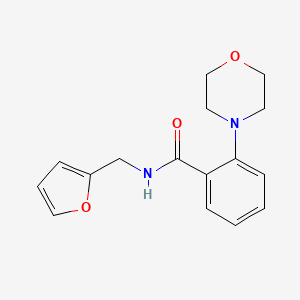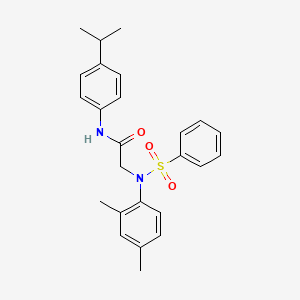![molecular formula C18H21NO5 B4942886 3-Acetyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one](/img/structure/B4942886.png)
3-Acetyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one is a complex organic compound with a unique structure that combines a pyranone ring with an aminoethyl group attached to a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyranone Ring: This can be achieved through a cyclization reaction involving a suitable diketone and an aldehyde under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine and a halogenated precursor.
Attachment of the Dimethoxyphenyl Moiety: This step involves the coupling of the dimethoxyphenyl group to the aminoethyl intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenated precursors, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Acetyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl and aminoethyl moieties but lacks the pyranone ring, making it less complex and potentially less versatile in its applications.
Ethyl-5-acetyl-4-(3’,4’-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate: This compound has a similar dimethoxyphenyl group but differs in the core structure, which is a dihydropyridine ring.
Uniqueness
3-Acetyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one is unique due to its combination of a pyranone ring with an aminoethyl group attached to a dimethoxyphenyl moiety
Properties
IUPAC Name |
3-acetyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11-9-14(17(12(2)20)18(21)24-11)19-8-7-13-5-6-15(22-3)16(10-13)23-4/h5-6,9-10,19H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJPGYQIYAQUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-CYCLOHEXYL-2-SULFANYLIDENE-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4942824.png)
![1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea](/img/structure/B4942832.png)
![(5E)-3-CYCLOHEXYL-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4942833.png)
![N,N-diethyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B4942842.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-methylpiperidine](/img/structure/B4942851.png)
![1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4942852.png)
![2-((E)-1-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B4942860.png)
![5-Chloro-2-[4-(dimethylamino)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B4942875.png)



![1-[(3-chlorophenyl)methyl]-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B4942901.png)
